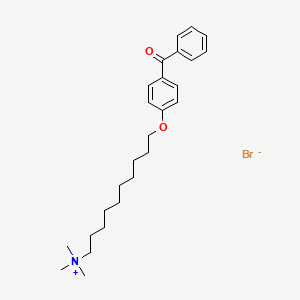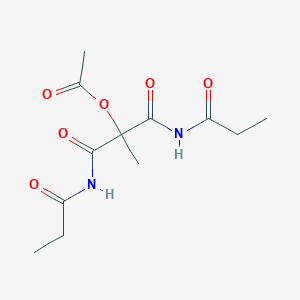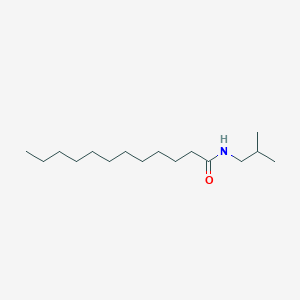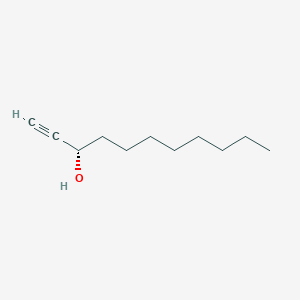
1-Undecyn-3-ol, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecyn-3-ol, (3S)- is an organic compound with the molecular formula C11H20O. It is characterized by the presence of a triple bond and a hydroxyl group, making it a secondary alcohol. This compound is notable for its unique structure, which includes a triple bond at the first carbon and a hydroxyl group at the third carbon in the (3S)-configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Undecyn-3-ol, (3S)- can be synthesized through various methods. One common approach involves the reaction of undecyne with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon. Another method includes the use of trimethylsilyl-protected intermediates, which are subsequently deprotected to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of 1-Undecyn-3-ol, (3S)- often involves large-scale organic synthesis techniques. These methods typically employ catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Undecyn-3-ol, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or nickel catalysts is frequently employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alkenes and alkanes.
Substitution: Halogenated compounds and other functionalized derivatives.
Applications De Recherche Scientifique
1-Undecyn-3-ol, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of 1-Undecyn-3-ol, (3S)- involves its interaction with specific molecular targets. The hydroxyl group and triple bond play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to various biochemical and chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
3-Undecyn-1-ol: Similar structure but with the hydroxyl group at the first carbon.
10-Undecyn-1-ol: Differing in the position of the triple bond and hydroxyl group.
3-Decyn-1-ol: A shorter chain analog with similar functional groups
Uniqueness: 1-Undecyn-3-ol, (3S)- is unique due to its specific (3S)-configuration and the position of the triple bond and hydroxyl group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
70095-33-9 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(3S)-undec-1-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h2,11-12H,3,5-10H2,1H3/t11-/m1/s1 |
Clé InChI |
ZZZWCMWSJIFAPR-LLVKDONJSA-N |
SMILES isomérique |
CCCCCCCC[C@@H](C#C)O |
SMILES canonique |
CCCCCCCCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
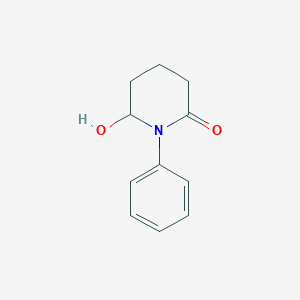
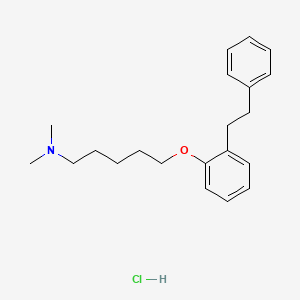
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
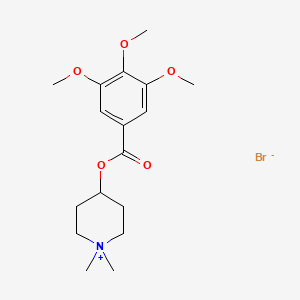
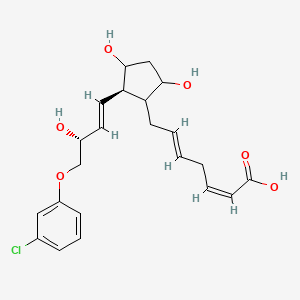



![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
